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molecular formula C12H16FN3O3S B1674003 N-(4-Acetyl-1-piperazinyl)-4-fluorobenzenesulfonamide CAS No. 133920-65-7

N-(4-Acetyl-1-piperazinyl)-4-fluorobenzenesulfonamide

Cat. No. B1674003
M. Wt: 301.34 g/mol
InChI Key: PZQKOVUNWPDCCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05250528

Procedure details

To a mixture of 1-acetyl-4-aminopiperazine dihydrochloride (540 mg) and 4-fluorobenzenesulfonyl chloride (535 mg) in dichloromethane (5 ml) was added triethylamine (1.2 ml) in a few minutes with stirring in an ice bath. After stirring for half an hour at the same temperature, the mixture was washed with brine, dried, and concentrated in vacuo. The residue was crystallized from ethanol and recrystallized from a mixture of ethanol and diethyl ether to Yield N-(4-acetyl-1-piperazinyl)-4-fluorobenzenesulfonamide (360 mg) as white crystals.
Name
1-acetyl-4-aminopiperazine dihydrochloride
Quantity
540 mg
Type
reactant
Reaction Step One
Quantity
535 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.Cl.[C:3]([N:6]1[CH2:11][CH2:10][N:9]([NH2:12])[CH2:8][CH2:7]1)(=[O:5])[CH3:4].[F:13][C:14]1[CH:19]=[CH:18][C:17]([S:20](Cl)(=[O:22])=[O:21])=[CH:16][CH:15]=1.C(N(CC)CC)C>ClCCl>[C:3]([N:6]1[CH2:11][CH2:10][N:9]([NH:12][S:20]([C:17]2[CH:18]=[CH:19][C:14]([F:13])=[CH:15][CH:16]=2)(=[O:22])=[O:21])[CH2:8][CH2:7]1)(=[O:5])[CH3:4] |f:0.1.2|

Inputs

Step One
Name
1-acetyl-4-aminopiperazine dihydrochloride
Quantity
540 mg
Type
reactant
Smiles
Cl.Cl.C(C)(=O)N1CCN(CC1)N
Name
Quantity
535 mg
Type
reactant
Smiles
FC1=CC=C(C=C1)S(=O)(=O)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1.2 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
with stirring in an ice bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for half an hour at the same temperature
WASH
Type
WASH
Details
the mixture was washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from ethanol
CUSTOM
Type
CUSTOM
Details
recrystallized from a mixture of ethanol and diethyl ether

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)N1CCN(CC1)NS(=O)(=O)C1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 360 mg
YIELD: CALCULATEDPERCENTYIELD 47.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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